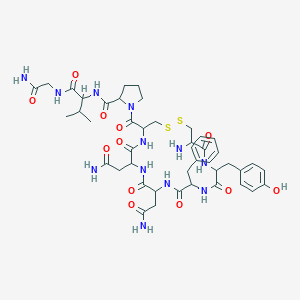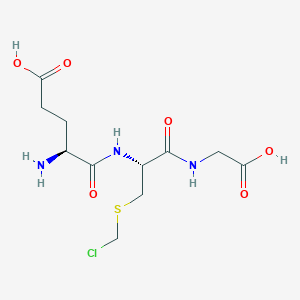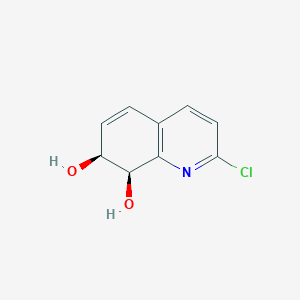
Phasvatocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phasvatocin is a synthetic compound that has been shown to have potential as an antibacterial agent. The compound was first synthesized in 2013 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of Phasvatocin is not yet fully understood, but it is thought to involve inhibition of bacterial DNA synthesis. This is believed to occur through binding of the compound to the bacterial enzyme DNA gyrase, which is involved in the replication of bacterial DNA.
Biochemical and Physiological Effects:
Phasvatocin has been shown to have a number of biochemical and physiological effects on bacteria. These include inhibition of bacterial growth, disruption of bacterial cell membranes, and induction of bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Phasvatocin for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of Phasvatocin is that it is not yet widely available, which may limit its use in some labs.
Zukünftige Richtungen
There are a number of potential future directions for research on Phasvatocin. One area of interest is the development of new synthetic methods for producing the compound, which could make it more widely available for research. Another area of interest is the investigation of the compound's potential as a therapeutic agent for bacterial infections. Finally, further research is needed to fully understand the mechanism of action of Phasvatocin and to identify potential targets for the development of new antibacterial drugs.
Synthesemethoden
The synthesis of Phasvatocin involves several steps, starting with the reaction of 2,4-diamino-6-(2,4-difluorophenyl) pyrimidine with ethyl chloroformate. This is followed by the reaction of the resulting intermediate with 2,4-difluorobenzylamine, and then with sodium hydride. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Phasvatocin has been shown to be effective against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been shown to be particularly effective against strains of Staphylococcus aureus that are resistant to other antibiotics.
Eigenschaften
CAS-Nummer |
144334-53-2 |
|---|---|
Produktname |
Phasvatocin |
Molekularformel |
C44H60N12O12S2 |
Molekulargewicht |
1013.2 g/mol |
IUPAC-Name |
1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H60N12O12S2/c1-22(2)36(43(67)49-19-35(48)60)55-42(66)32-9-6-14-56(32)44(68)31-21-70-69-20-26(45)37(61)50-27(16-24-10-12-25(57)13-11-24)38(62)51-28(15-23-7-4-3-5-8-23)39(63)52-29(17-33(46)58)40(64)53-30(18-34(47)59)41(65)54-31/h3-5,7-8,10-13,22,26-32,36,57H,6,9,14-21,45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,67)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,66) |
InChI-Schlüssel |
DAHCMEORVXDYEP-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
Sequenz |
CYFNNCPVG |
Synonyme |
3-Phe-4-Asn-8-Val-oxytocin oxytocin, Phe(3)-Asn(4)-Val(8)- oxytocin, phenylalanyl(3)-asparaginyl(4)-valyl(8)- phasvatocin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B234270.png)









![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)